molecular formula C7H10F2O2 B2734005 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde CAS No. 2490420-61-4

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde

Cat. No. B2734005
CAS RN: 2490420-61-4
M. Wt: 164.152
InChI Key: KQMNLAJKNXLWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is a chemical compound that has garnered significant attention in the scientific community. It is a cyclobutyl aldehyde derivative with a methoxy group and two fluorine atoms attached to the cyclobutane ring. The compound is of interest due to its potential applications in drug development, particularly in the field of cancer research. In

Scientific Research Applications

Fluorinating Agents and Derivatives Synthesis

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde, due to its structural uniqueness, finds potential application in the field of organic synthesis, particularly in the synthesis of fluorinated compounds. Fluorinating agents like Bis(2-methoxyethyl)aminosulfur Trifluoride have shown effectiveness in converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides (G. Lal et al., 1999). Such agents can potentially be utilized for the transformation of specific structures similar to 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde into their corresponding fluorinated derivatives, enhancing their reactivity and stability for further chemical applications.

Antiproliferative Activities

The reactivity of acyclic and cyclic salicyl-derived O,O-acetals with fluorouracil has been explored, showcasing the potential of such compounds in the development of new therapeutic agents with antiproliferative activity against cancer cells, such as breast cancer cells (Estrella Saniger et al., 2003). This indicates a promising avenue for the application of compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde in medicinal chemistry, especially in the synthesis of compounds targeting cancer cell proliferation.

Organocatalysis

The compound's structure suggests its potential utility in organocatalytic processes, such as in enantioselective intramolecular aldol reactions. Studies have shown that certain aldehydes can act as nucleophiles in organocatalyzed reactions, leading to the formation of highly enantioselective products (Y. Hayashi et al., 2007). This highlights the relevance of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde in catalysis research, where its structural features could be exploited in the design of novel organocatalytic reactions.

Synthetic Polysaccharides

The synthesis of novel polysaccharides starting from derivatives such as 3,4-dihydro-2H-pyran-2-carbaldehyde, which shares some functional similarities with 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde, has been reported (M. Okada et al., 1983). These synthetic routes involve complex transformations leading to compounds with potential applications in material science and biotechnology.

Protective Functional Groups in Organic Synthesis

The structural complexity of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde suggests its potential as a precursor for the synthesis of compounds with protective functional groups. Techniques for the protection of functional groups in organic synthesis are crucial for preventing unwanted reactions, and compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde could be utilized in the development of new protective groups or as intermediates in synthetic sequences (S. Khaef et al., 2020).

properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxyacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMNLAJKNXLWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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